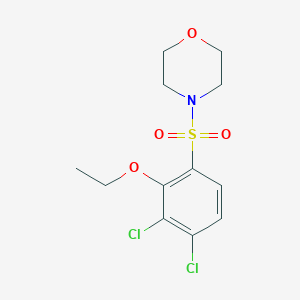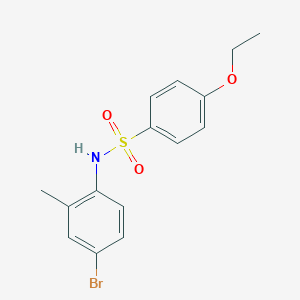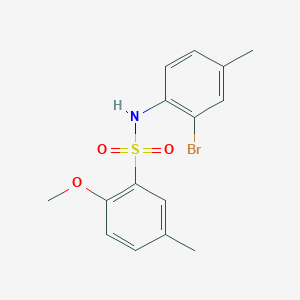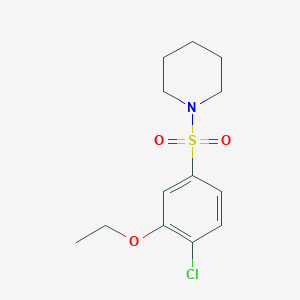![molecular formula C22H28N2O2S B288675 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes that have shown promising results in catalysis and organic synthesis. It has also been used as a precursor in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes such as proteases and phosphodiesterases. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have antimicrobial and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes or as a precursor in the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions that can be pursued in the research of 1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine. One direction is to further explore its potential as a ligand in the synthesis of metal complexes with catalytic properties. Another direction is to investigate its potential as a precursor in the synthesis of novel biologically active compounds with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of this compound.
Méthodes De Synthèse
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of cinnamyl bromide with 4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Propriétés
Nom du produit |
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C22H28N2O2S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[(E)-3-phenylprop-2-enyl]-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28N2O2S/c1-18-11-12-22(20(3)19(18)2)27(25,26)24-16-14-23(15-17-24)13-7-10-21-8-5-4-6-9-21/h4-12H,13-17H2,1-3H3/b10-7+ |
Clé InChI |
SWFMUFMXPJWNPG-JXMROGBWSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C)C |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)




![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)




